molecular formula C18H14ClNO3 B2551157 METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1359499-90-3

METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2551157
CAS No.: 1359499-90-3
M. Wt: 327.76
InChI Key: XEMJKYHPHZWMQI-UHFFFAOYSA-N
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Description

METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Attachment of the Chlorophenyl Moiety: The chlorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a suitable base for methoxy substitution; palladium catalyst and boronic acid for chlorophenyl substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[(3-CHLOROPHENYL)METHOXY]BENZOATE: Similar in structure but lacks the quinoline core.

    4-METHOXYQUINOLINE: Contains the quinoline core but lacks the chlorophenyl moiety.

    3-CHLOROQUINOLINE: Contains the quinoline core and chlorophenyl moiety but lacks the methoxy group.

Uniqueness

METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to the combination of its quinoline core, methoxy group, and chlorophenyl moiety

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(14-7-2-3-8-15(14)20-16)23-11-12-5-4-6-13(19)9-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMJKYHPHZWMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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